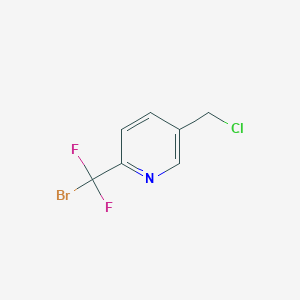

2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine

Description

Structural Identification and IUPAC Nomenclature

The systematic naming of this compound follows IUPAC guidelines for polyhalogenated heterocycles. The pyridine ring serves as the parent structure, with substituents prioritized based on their position and composition:

- 2-position : A bromodifluoromethyl group (-CF₂Br), where two fluorine atoms and one bromine atom are bonded to a central carbon.

- 5-position : A chloromethyl group (-CH₂Cl), consisting of a methylene bridge terminated by a chlorine atom.

The molecular formula C₇H₅BrClF₂N confirms the presence of seven carbon atoms, five hydrogen atoms, and single bromine, chlorine, and nitrogen atoms, with two fluorine atoms completing the composition. The SMILES notation ClCC1=CN=C(C(F)(Br)F)C=C1 provides a linear representation of the structure, highlighting the connectivity of substituents.

Table 1: Key Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClF₂N |

| Molecular Weight | 256.48 g/mol |

| CAS Registry Number | 2091447-56-0 |

| SMILES | ClCC1=CN=C(C(F)(Br)F)C=C1 |

| XLogP3 | 3.2 (estimated) |

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds dates to the 19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions laying foundational principles. Modern advances, such as the development of fluorocyclohexane motifs and electrophilic fluorination techniques, have expanded the toolkit for introducing fluorine into aromatic systems.

This compound exemplifies the strategic incorporation of fluorine and halogens to modulate electronic and steric properties. The bromodifluoromethyl group (-CF₂Br) contributes to enhanced lipophilicity and metabolic stability, traits critical in agrochemical and pharmaceutical intermediates. Historically, such compounds emerged as key intermediates in the synthesis of liquid crystals and bioactive molecules, leveraging fluorine’s electronegativity to fine-tune molecular polarity.

Positional Isomerism in Polyhalogenated Pyridine Derivatives

Positional isomerism profoundly influences the reactivity and applications of halogenated pyridines. Comparative analysis of related compounds illustrates this phenomenon:

Table 2: Isomeric Polyhalogenated Pyridines and Their Properties

| Compound Name | CAS No. | Molecular Formula | Substituent Positions |

|---|---|---|---|

| 2-Bromo-5-(bromomethyl)pyridine | 101990-45-8 | C₆H₅Br₂N | 2-Br, 5-CH₂Br |

| 2-Chloro-3-(chloromethyl)pyridine | 89581-84-0 | C₆H₅Cl₂N | 2-Cl, 3-CH₂Cl |

| 2-(Chloromethyl)-3-(trifluoromethyl)pyridine | 215867-86-0 | C₇H₅ClF₃N | 2-CH₂Cl, 3-CF₃ |

Key observations include:

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -CF₂Br) at the 2-position decrease ring electron density, directing electrophilic substitution to the 4-position.

- Steric Interactions : Bulky substituents at adjacent positions (e.g., 2-CF₂Br and 5-CH₂Cl) create steric hindrance, influencing reaction pathways in cross-coupling reactions.

- Solubility Trends : Fluorine-rich derivatives exhibit lower aqueous solubility due to increased hydrophobicity, whereas chlorinated analogs demonstrate moderate polarity.

Properties

Molecular Formula |

C7H5BrClF2N |

|---|---|

Molecular Weight |

256.47 g/mol |

IUPAC Name |

2-[bromo(difluoro)methyl]-5-(chloromethyl)pyridine |

InChI |

InChI=1S/C7H5BrClF2N/c8-7(10,11)6-2-1-5(3-9)4-12-6/h1-2,4H,3H2 |

InChI Key |

UIUNHIZCOQLICI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CCl)C(F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Overview:

This method involves the chlorination of 3-picoline to produce 2-chloro-5-chloromethyl pyridine, which can be further modified to introduce bromodifluoromethyl groups. The process employs liquid phase chlorination under controlled pH and temperature conditions to optimize yield and minimize by-products.

Key Steps:

- Reactants: 3-picoline, organic solvents (e.g., oil of mirbane), chlorinating agents (e.g., chlorine gas), acid buffering agents (e.g., sodium dihydrogen phosphate), and initiators (e.g., phosphorus trichloride).

- Reaction Conditions:

- pH maintained at 4-5 using buffer solutions.

- Temperature range: 80-160°C, typically 120-140°C.

- Reaction time: 12-20 hours.

- Process:

- Addition of organic solvent, buffer, and initiator to 3-picoline.

- Nitrogen purging to exclude oxygen.

- Gradual heating to initiate chlorination.

- Introduction of chlorine gas with continuous stirring.

- Post-reaction distillation to isolate the chlorinated pyridine.

Data:

| Parameter | Range | Typical Value | Notes |

|---|---|---|---|

| pH | 4-5 | 4.5 | Controlled with buffer solution |

| Temperature | 80-160°C | 120°C | For chlorination step |

| Reaction Time | 12-20 hours | 16 hours | Ensures complete chlorination |

Research Findings:

- The liquid phase chlorination method enhances yield (~90%) and reduces by-products compared to gas-phase methods.

- Use of buffer solutions and initiators like phosphorus trichloride improves selectivity.

Reaction of 2-Chloropyridine Derivatives with Bromodifluoromethylating Agents

Overview:

This approach involves the nucleophilic substitution of the chloromethyl group with a bromodifluoromethyl group, typically using specialized reagents such as bromodifluoromethyl halides or difluorocarbene precursors.

Key Steps:

- Preparation of Bromodifluoromethylating Reagent:

- Bromodifluoromethyl halides (e.g., BrCF₂H) or difluorocarbene sources.

- Reaction Conditions:

- Solvent: polar aprotic solvents (e.g., acetonitrile).

- Catalyst: phase transfer catalysts or metal catalysts (e.g., copper salts).

- Temperature: 0-50°C.

- Reaction time: 4-12 hours.

Process:

- React 2-chloromethylpyridine with bromodifluoromethylating reagent under catalytic conditions.

- The chloromethyl group undergoes substitution, replacing Cl with BrCF₂-.

Data:

| Parameter | Range | Typical Value | Notes |

|---|---|---|---|

| Solvent | - | Acetonitrile | Enhances solubility |

| Catalyst | - | Copper(I) salts | Promotes substitution |

| Temperature | 0-50°C | 25°C | Mild conditions |

Research Findings:

- This method provides a high degree of regioselectivity.

- The process is efficient, with yields exceeding 80%.

Direct Difluoromethylation Using Specialized Reagents

Overview:

An alternative involves direct introduction of the bromodifluoromethyl group via reagents such as bromodifluoromethyl sulfonates or hypervalent iodine reagents.

Key Steps:

- Reagents: Bromodifluoromethyl sulfonates or hypervalent iodine-based difluoromethylating agents.

- Reaction Conditions:

- Solvent: dichloromethane or acetonitrile.

- Catalyst: copper or iron catalysts.

- Temperature: 25-80°C.

- Reaction time: 6-24 hours.

Process:

- The reagent reacts with the pyridine ring via electrophilic aromatic substitution or radical pathways.

- The process often requires a radical initiator or metal catalyst.

Data:

| Parameter | Range | Typical Value | Notes |

|---|---|---|---|

| Catalyst | - | Copper powder | Facilitates radical formation |

| Temperature | 25-80°C | 60°C | Optimal for radical reactions |

Research Findings:

- This method is advantageous for late-stage functionalization.

- Yields are generally high, with minimal by-products.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Liquid Phase Chlorination | Chlorine gas, buffer, initiator | 80-160°C, pH 4-5 | High yield (~90%), cleaner product | Requires precise pH control |

| Nucleophilic Substitution | Bromodifluoromethyl halides, catalysts | 0-50°C | High regioselectivity, efficient | Reagent availability |

| Radical Difluoromethylation | Bromodifluoromethyl sulfonates, metal catalysts | 25-80°C | Late-stage functionalization | Radical control needed |

Chemical Reactions Analysis

Types of Reactions

2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the bromodifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromodifluoromethyl and chloromethyl groups can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyridine derivatives sharing functional groups at analogous positions or exhibiting related reactivity.

Substituent Analysis and Reactivity

2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)

- Structure : Cl at position 2, CH$_2$Cl at position 5.

- Molecular Weight : 162.02 g/mol.

- Key Differences : The absence of fluorine and bromine reduces electron-withdrawing effects compared to the target compound. This derivative is primarily used as a food analysis standard due to its stability .

2-(Bromomethyl)-5-fluoropyridine hydrochloride (CAS 954225-35-5)

- Structure : CH$_2$Br at position 2, F at position 5.

- Molecular Weight : 226.47 g/mol (including HCl).

- Key Differences : The bromomethyl group (-CH$_2$Br) lacks the fluorine atoms present in bromodifluoromethyl, reducing its electronegativity. The fluorine at position 5 offers ortho-directing effects, differing from the chloromethyl group’s nucleophilic reactivity .

2-(Chloromethyl)-5-(trifluoromethyl)pyridine (CAS 128790-14-7)

- Structure : CH$2$Cl at position 2, CF$3$ at position 5.

- Molecular Weight : 195.57 g/mol.

- Key Differences : The trifluoromethyl group (-CF$3$) is a stronger electron-withdrawing group than -CF$2$Br, but its position at C5 instead of C2 alters regioselectivity in reactions .

5-(Chloromethyl)-2,2′-bipyridine

- Structure : Chloromethyl at C5, bipyridine backbone.

- Molecular Weight : 204.66 g/mol.

- Key Differences: The bipyridine system enhances coordination capabilities for metal complexes, unlike the monosubstituted pyridine in the target compound .

Market and Industrial Relevance

- Regional Demand : Similar compounds, such as 2-(Chloromethyl)-imidazo[1,2-a]pyridine (), have significant markets in Asia and Europe for pharmaceutical manufacturing. The target compound’s niche applications may limit its production scale .

- Pricing Trends : High-purity pyridine derivatives (e.g., 5-(Chloromethyl)-2-phenylpyrimidine at ¥80,400/g) suggest that the target compound’s cost will reflect its synthetic complexity .

Biological Activity

2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyridine ring substituted with bromodifluoromethyl and chloromethyl groups. The molecular formula for this compound is C₆H₄BrClF₂N, and it has a molecular weight of approximately 218.46 g/mol. This article reviews the biological activity of this compound, focusing on its reactivity, potential therapeutic applications, and safety profile based on existing research.

Chemical Structure and Properties

The compound's structure is characterized by the presence of halogen atoms, which significantly influence its electronic properties and reactivity. The bromodifluoromethyl group enhances electrophilicity, making the compound a candidate for various chemical reactions that could lead to biologically active derivatives.

2. Carcinogenic Potential

A bioassay conducted by the National Toxicology Program evaluated the carcinogenicity of structurally similar compounds, particularly 2-(chloromethyl)pyridine hydrochloride. Although this specific study did not directly assess this compound, it highlighted the need for caution due to the structural similarities with known carcinogens. In this bioassay, no significant tumor incidence was observed in Fischer 344 rats or B6C3F1 mice exposed to 2-(chloromethyl)pyridine hydrochloride, suggesting that while some derivatives may pose risks, others may not exhibit similar toxicological profiles .

3. Nematocidal Activity

Another area of interest is the nematocidal properties associated with chlorinated pyridines. Research has demonstrated that certain chlorinated pyridines effectively inhibit nematode development in agricultural settings. This suggests that this compound might also possess similar agricultural applications.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that introduce both halogen substituents onto the pyridine ring. These synthetic pathways are crucial for developing derivatives with enhanced biological activities.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Electrophilic substitution | Bromine source, fluorinating agent |

| 2 | Chlorination | Chlorinating agent (e.g., SOCl₂) |

| 3 | Purification | Column chromatography |

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Activity : A study demonstrated that halogenated pyridines can inhibit Staphylococcus aureus growth effectively.

- Nematode Inhibition : Research indicated that chlorinated compounds could reduce root knot development in tomato seedlings by affecting nematode life cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.